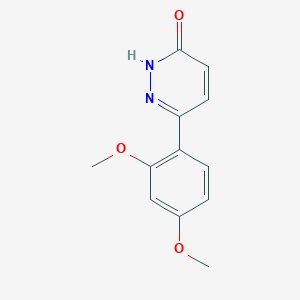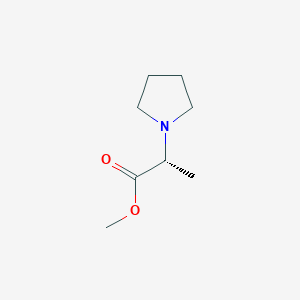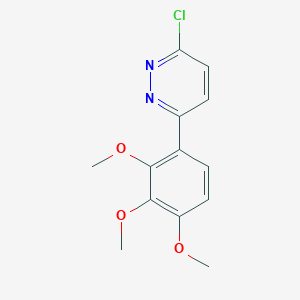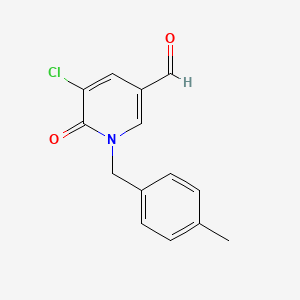
2-Bromo-3-fluorobenzenesulfonamide
Descripción general
Descripción
2-Bromo-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrFNO2S . It has an average mass of 254.077 Da and a monoisotopic mass of 252.920837 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluorobenzenesulfonamide has been analyzed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The structure was further confirmed by X-ray diffraction . Density functional theory (DFT) was used to calculate the molecular structure, and the results were consistent with the X-ray diffraction results .Physical And Chemical Properties Analysis
2-Bromo-3-fluorobenzenesulfonamide has a density of 1.8±0.1 g/cm3, a boiling point of 360.9±52.0 °C at 760 mmHg, and a flash point of 172.1±30.7 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Asymmetric Synthesis Applications :
- Yamamoto et al. (2011) demonstrated the asymmetric synthesis of 3'-fluorothalidomide using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI), highlighting the utility of NFSI in enantiodivergent electrophilic fluorination (Yamamoto et al., 2011).
Functionalization of Heterocycles :
- Barnes et al. (1994) explored the electrophilic fluorination of a highly functionalized pyrrole, achieving fluoropyrrole using NFSI, showcasing its application in heterocyclic chemistry (Barnes et al., 1994).
Enhancing Reactivity and Selectivity :
- Wang et al. (2014) described the tuning of reactivity and selectivity in fluorination reactions of N-fluorobenzenesulfonamide, using it for enantioselective fluorination of 2-oxindoles, further illustrating the versatility of NFSI in organic synthesis (Wang et al., 2014).
Applications in Fluorination Reactions :
- Hatfield et al. (2013) investigated the fluorination of 2,5-diarylthiazoles using NFSI, achieving both mono- and trifluorination, showing the adaptability of NFSI in generating diverse fluorinated structures (Hatfield et al., 2013).
Nucleophilic Nitrogen Source for C–N Bond Formation :
- Li and Zhang (2014) highlighted the use of N-fluorobenzenesulfonimide as an efficient nitrogen source in the formation of C–N bonds, emphasizing its role in amination reactions (Li & Zhang, 2014).
Spectroscopic Characterization and Structural Studies :
- Karabacak et al. (2009) conducted a theoretical investigation on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide, providing insights into the spectroscopic properties of these compounds (Karabacak et al., 2009).
Synthetic Applications :
- Amin et al. (2008) studied the synthesis of platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide, showing its potential in inorganic and coordination chemistry (Amin et al., 2008).
Mecanismo De Acción
Target of Action
2-Bromo-3-fluorobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to target anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and the synthesis of folic acid, respectively .
Mode of Action
Sulfonamides, including 2-Bromo-3-fluorobenzenesulfonamide, exhibit their pharmacological activities by inhibiting these enzymes . They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from interacting with them . This inhibition disrupts the normal physiological processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of anti-carbonic anhydrase and anti-dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to a decrease in fluid production, which can be beneficial in conditions like glaucoma . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital nutrient for bacterial growth . This makes sulfonamides effective antibacterial agents .
Pharmacokinetics
Sulfonamides generally have high gi absorption and are considered bbb permeant . The compound’s lipophilicity (Log Po/w) is around 1.28 , suggesting it has balanced hydrophilic and lipophilic properties, which can influence its distribution in the body.
Result of Action
The result of the action of 2-Bromo-3-fluorobenzenesulfonamide is the disruption of normal physiological processes in organisms that rely on the targeted enzymes. This can lead to a variety of effects, depending on the specific process being disrupted. For example, in bacteria, the inhibition of folic acid synthesis can lead to inhibited growth and replication, effectively treating bacterial infections .
Propiedades
IUPAC Name |
2-bromo-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVYHKDUYYVJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)





![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B1415283.png)


![[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1415288.png)
![4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415291.png)

